8-Benzylamino-1-octanol
Description
Contextualization of Alkylamino Alcohols in Organic Synthesis
Alkylamino alcohols are a class of organic compounds that contain both an amino group and a hydroxyl group attached to an alkyl chain. This dual functionality makes them valuable building blocks in organic synthesis. The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical transformations, including N-alkylation, acylation, and oxidation. nih.govacs.org
The synthesis of alkylamino alcohols can be achieved through various methods, such as the reductive amination of hydroxy aldehydes or ketones, the ring-opening of epoxides with amines, and the reduction of amino acids or their derivatives. organic-chemistry.org A practical method for synthesizing β-aryl-β-alkyl amino alcohols involves the 1,2-addition of alkyl Grignard reagents to N-tert-butanesulfinyl ketimines that have an α-silyloxy substituent. rsc.org The reaction of thionyl chloride with β-amino alcohols is a well-established method for producing 1-chloro-(2-alkylamino)ethanes and 1,2,3-alkyloxathiazolidine-2-oxides. cdnsciencepub.com
Significance of the Benzylamino Moiety in Bioactive Scaffolds
The benzylamino group is a common structural motif found in a diverse array of biologically active compounds. ntu.ac.uknih.gov This moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for the binding of a molecule to its biological target. The benzyl (B1604629) group can also influence the lipophilicity and metabolic stability of a compound, thereby affecting its pharmacokinetic properties. osti.gov
For instance, the benzylamino moiety is a key component in some classes of enzyme inhibitors. researchgate.net In the design of tyrosinase inhibitors, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives have shown significant activity. nih.gov The substitution pattern on the benzyl ring can be systematically modified to optimize the inhibitory potency and selectivity of these compounds. researchgate.net
Role of Octanol (B41247) Derivatives as Structural Components in Chemical Biology
Octanol and its derivatives are frequently utilized in chemical biology and medicinal chemistry. 1-Octanol (B28484) itself is a widely used solvent in partitioning experiments to estimate the lipophilicity of compounds, a critical parameter in drug design. nih.gov The eight-carbon chain of octanol provides a significant hydrophobic component, which can influence how a molecule interacts with biological membranes and proteins. researchgate.netfishersci.fi
Octanol derivatives, such as 8-bromo-1-octanol, serve as versatile starting materials for the synthesis of more complex molecules. For example, they can be used to introduce long alkyl chains into a target structure, thereby modulating its physical and biological properties. Chiral octanol derivatives are also employed as resolving agents and starting materials in asymmetric synthesis. synthesiswithcatalysts.comresearchgate.net
Overview of Research Trajectories for 8-Benzylamino-1-octanol and Related Analogues
Current research involving this compound and its analogues is focused on several key areas. One major trajectory is the synthesis of novel derivatives through modification of the benzylamino and hydroxyl groups. These modifications aim to create libraries of compounds for screening against various biological targets.
Another area of investigation is the use of these compounds as probes to study biological processes. For example, fluorescently labeled analogues of this compound could be synthesized to visualize their localization and interactions within living cells. ntu.ac.uk The long alkyl chain of the octanol component makes these molecules interesting candidates for studying interactions with lipid bilayers and membrane-associated proteins.
Furthermore, research is being conducted on the self-assembly properties of this compound and related amphiphilic molecules. The interplay between the hydrophilic amino alcohol head group and the hydrophobic benzyl and octyl components could lead to the formation of interesting supramolecular structures, such as micelles or vesicles, with potential applications in drug delivery and materials science.
The development of synthetic methodologies also remains an important research focus. Efficient and scalable syntheses of this compound and its derivatives are crucial for enabling their broader application in chemical and biological research. google.com
Structure
3D Structure
Properties
IUPAC Name |
8-(benzylamino)octan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-13-9-4-2-1-3-8-12-16-14-15-10-6-5-7-11-15/h5-7,10-11,16-17H,1-4,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPIDYZSOUSSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 8 Benzylamino 1 Octanol and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecular skeleton. In the ¹H NMR spectrum of 8-Benzylamino-1-octanol, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the octanol (B41247) chain, and the protons of the amine and hydroxyl groups are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environments. For instance, the aromatic protons typically resonate in the downfield region (around 7.2-7.4 ppm) due to the deshielding effect of the benzene (B151609) ring current. The integration of the signal areas in the ¹H NMR spectrum is proportional to the number of protons giving rise to each signal, providing a quantitative measure of the different proton groups in the molecule. libretexts.org
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The chemical shifts of the carbon atoms in this compound are characteristic of their hybridization and bonding. Aromatic carbons appear in the range of 127-140 ppm, while the aliphatic carbons of the octanol chain are found in the upfield region. The specific chemical shifts can be influenced by the presence of electronegative atoms like oxygen and nitrogen. sigmaaldrich.comnih.gov
A detailed analysis of the ¹H and ¹³C NMR data for a related benzylamine (B48309) derivative is presented in the table below. While not this compound itself, this data for 3-Ethoxy-2-hydroxy-N-(benzyl)benzylamine illustrates the typical chemical shift ranges for similar structural motifs. openmedicinalchemistryjournal.com
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ 7.45 – 7.16 (m, 5H) | δ 147.30 |
| δ 6.85 (dd, J = 8.1, 1.3 Hz, 1H) | δ 147.22 |
| δ 6.79 – 6.73 (m, 1H) | δ 138.23 |
| δ 6.68 – 6.63 (m, 1H) | δ 128.55 |
| δ 4.12 (q, J = 7.0 Hz, 2H) | δ 128.35 |
| δ 4.02 (s, 2H) | δ 127.45 |
| δ 3.85 (s, 2H) | δ 122.68 |
| δ 1.51 (t, J = 7.0 Hz, 3H) | δ 120.53 |
| δ 118.64 | |
| δ 112.12 | |
| δ 64.10 | |
| δ 52.51 | |
| δ 51.33 | |
| δ 14.89 |
Table 1: ¹H and ¹³C NMR spectral data for 3-Ethoxy-2-hydroxy-N-(benzyl)benzylamine. openmedicinalchemistryjournal.com
To further elucidate the complex structure of this compound and its analogues, two-dimensional (2D) NMR techniques are employed. huji.ac.il These experiments provide correlation information between different nuclei, allowing for the definitive assignment of signals and the establishment of through-bond and through-space connectivities. researchgate.netwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. emerypharma.comsdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent methylene protons in the octanol chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons to which they are attached. emerypharma.comsdsu.edu The HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum represents a one-bond C-H correlation.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular framework by connecting different spin systems. For example, it can show correlations between the benzylic protons and the aromatic carbons, as well as between the protons on the octanol chain and the carbons of the benzyl group.
Together, these 2D NMR techniques provide a comprehensive and unambiguous structural assignment of this compound. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental composition. innovareacademics.in Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a high degree of accuracy, often to four or five decimal places. This precision makes it possible to distinguish between molecules with the same nominal mass but different elemental formulas. innovareacademics.in
For this compound, HRMS analysis would provide an exact mass for the protonated molecule ([M+H]⁺). This experimental value can then be compared to the calculated theoretical mass for the proposed chemical formula, C₁₅H₂₅NO. A close match between the experimental and calculated masses provides strong evidence for the molecular identity of the compound. Various ionization techniques can be employed in HRMS, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). innovareacademics.inamazonaws.comfigshare.comsciex.com
| Compound | Calculated Mass (for [M+H]⁺) | Observed m/z | Reference |
| 3-Ethoxy-2-hydroxy-N-(phenyl)benzylamine | 369.020 | 370.0337 | openmedicinalchemistryjournal.com |
| 3-Ethoxy-2-hydroxy-N-(2-iodophenyl)benzylamine | 369.200 | 370.1025 | openmedicinalchemistryjournal.com |
| 3-Ethoxy-2-hydroxy-N-(benzyl)benzylamine | 257.140 | 258.1482 | openmedicinalchemistryjournal.com |
| 2-((4-Chlorobenzyl)amino)nicotinic acid | 258.140 | 259.1435 | openmedicinalchemistryjournal.com |
Table 2: Exemplary HRMS data for several benzylamine derivatives, demonstrating the high accuracy of the technique. openmedicinalchemistryjournal.com
Vibrational Spectroscopy for Functional Group Characterization (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. iosrjournals.orgnepjol.info
In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol (typically a broad band around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹). mdpi.com
FT-Raman spectroscopy provides complementary information to FT-IR. oatext.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the octanol chain. iosrjournals.org
The table below presents FT-IR data for related benzylamine compounds, illustrating the characteristic vibrational frequencies for similar functional groups. openmedicinalchemistryjournal.com
| Compound | Vibrational Frequencies (cm⁻¹) |
| 2-((4-Chlorobenzyl)amino)nicotinic acid | 3055, 2975, 2923, 1432, 1232, 1068, 884, 826, 762, 725, 630, 563 |
| 3-Ethoxy-2-hydroxy-N-(benzyl)benzylamine | 3294, 2958, 1470, 1275, 1043, 836, 774, 734, 699, 605, 554, 481, 432 |
| 3-Ethoxy-2-hydroxy-5-iodo-N-(phenyl)benzylamine | 2968, 1488, 1273, 1078, 839, 772, 695, 576, 511 |
| 3-Ethoxy-2-hydroxy-N-(2-iodophenyl)benzylamine | 3400, 2928, 1470, 1262, 1054, 857, 736, 644, 416 |
Table 3: FT-IR spectral data for various benzylamine analogues. openmedicinalchemistryjournal.com
Electronic Absorption and Emission Spectroscopy for Photophysical Properties (e.g., UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of molecules. edinst.comdenovix.com These techniques probe the electronic transitions that occur when a molecule absorbs or emits light.
The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the benzene ring. rsc.org The position and intensity of these bands can be influenced by the substituents on the aromatic ring and the solvent environment. mcgill.ca
Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. mcgill.ca For a molecule to be fluorescent, it must be able to efficiently relax from the excited state back to the ground state via radiative decay. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important parameters that describe the efficiency and dynamics of the emission process. kuleuven.be For some benzylamino-containing compounds, fluorescence emission is observed in the blue region of the visible spectrum. kuleuven.be
| Compound Class | Absorption Characteristics | Emission Characteristics | Reference |
| 8-haloBODIPY dyes | Narrow absorption bands | Narrow emission bands, small Stokes shifts | kuleuven.be |
| 8-phenylamino-BODIPY | Solvent-dependent absorption maxima | Emission in the blue range, larger Stokes shifts | kuleuven.be |
| 8-benzylamino-BODIPY | Solvent-dependent absorption maxima | Emission in the blue range, larger Stokes shifts | kuleuven.be |
Table 4: General photophysical properties of BODIPY dyes with benzylamino and related substituents. kuleuven.be
X-ray Diffraction Analysis for Solid-State Molecular Geometry
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. univ-lyon1.frunimi.it By analyzing the diffraction pattern produced when X-rays are scattered by the electrons in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed. unimi.it
For this compound, a single-crystal X-ray diffraction analysis would provide definitive information about its solid-state conformation. This would include the geometry of the benzyl and octanol moieties, as well as the nature of any intermolecular interactions, such as hydrogen bonding between the hydroxyl and amine groups, which play a crucial role in the packing of the molecules in the crystal lattice. nih.govresearchgate.net While a crystal structure for this compound is not available in the searched literature, studies on related compounds, such as an 8-benzylamino-substituted BODIPY dye, have shown that the C8-N bond can have significant double bond character, leading to a trigonal planar geometry at the nitrogen atom. kuleuven.be
X-ray diffraction studies on n-octanol have revealed that the molecules associate in aggregates, with their hydroxyl groups forming clusters and the hydrocarbon chains pointing outwards. nih.gov It is plausible that this compound would exhibit similar aggregation behavior in the solid state, influenced by both hydrogen bonding and van der Waals interactions. researchgate.net
Computational Chemistry and in Silico Investigations of 8 Benzylamino 1 Octanol Systems
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods for a given level of accuracy.
Geometry optimization is a computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like 8-benzylamino-1-octanol, which contains a long, rotatable octanol (B41247) chain and a benzyl (B1604629) group, this process is crucial for identifying the most stable three-dimensional structure.
Conformational analysis involves the systematic study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. Given the numerous rotatable bonds in this compound, it can exist in a vast number of conformations. drugdesign.org Computational methods are used to explore this conformational space to identify low-energy, stable conformers. arxiv.org This is often achieved by systematically rotating key dihedral angles and performing energy calculations for each resulting structure, followed by a full geometry optimization of the most promising candidates. openreview.net The identification of the global minimum energy conformer is essential, as this structure is typically the most populated and relevant for predicting the molecule's properties.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound This table illustrates the principal dihedral angles that would be systematically varied in a computational conformational search to determine the molecule's preferred shape.
| Dihedral Angle | Atoms Involved | Description |
| τ1 | C(benzyl)-C(methylene)-N-C(octyl) | Rotation around the benzyl-nitrogen bond |
| τ2 | C(methylene)-N-C(octyl)-C(octyl) | Rotation around the nitrogen-octyl chain bond |
| τ3-τ8 | C-C-C-C (along the octyl chain) | Rotations defining the conformation of the alkyl chain |
| τ9 | C-C-O-H (at the hydroxyl end) | Rotation of the hydroxyl proton |
Electronic structure analysis provides fundamental insights into the chemical reactivity and kinetic stability of a molecule. muni.cz Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated, acting as an electron donor.
LUMO: Represents the orbital to which an electron is most likely to be accepted, acting as an electron acceptor. aimspress.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. muni.czirjweb.com Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. irjweb.comnih.gov For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen atom and the π-system of the benzyl ring, while the LUMO would be distributed over the molecule's framework.
Table 2: Illustrative Frontier Molecular Orbital Data This table presents a hypothetical example of the kind of data generated from a DFT calculation on this compound to assess its electronic properties.
| Parameter | Energy (eV) | Implication |
| HOMO Energy | -6.15 | Electron-donating capability |
| LUMO Energy | -0.85 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.30 | High kinetic stability, low reactivity |
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive, localized picture that corresponds to the familiar Lewis structure of bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.org This method provides detailed information about bonding interactions, charge distribution, and intramolecular delocalization effects. wisc.eduq-chem.com
Table 3: Example of NBO Analysis Output for Key Bonds in this compound This table provides a representative sample of NBO data, showing how electron density is distributed in the principal bonds and lone pairs.
| NBO Type | Atoms | Occupancy (e) | Polarization | Hybridization (Atom 1) | Hybridization (Atom 2) |
| σ (Bond) | C-N | 1.998 | 45% C, 55% N | sp³ | sp³ |
| σ (Bond) | C-O | 1.997 | 38% C, 62% O | sp³ | sp³ |
| LP (Lone Pair) | N | 1.985 | 100% N | --- | sp³ |
| LP (Lone Pair) | O | 1.979 | 100% O | --- | sp³ |
The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the molecule's electron density surface. mdpi.com It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to visualize charge distribution:
Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., lone pairs on oxygen and nitrogen).
Blue: Regions of positive potential, poor in electrons, indicating sites susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms like the N-H and O-H protons). nih.gov
Green: Regions of neutral or near-zero potential. nih.gov
For this compound, an MEP map would be expected to show significant negative potential around the nitrogen and oxygen atoms due to their lone pairs, as well as over the electron-rich π-cloud of the benzyl ring. researchgate.net Conversely, the most positive potential would be located on the hydrogen atoms of the amine and hydroxyl groups, identifying them as the primary sites for hydrogen bonding and interaction with nucleophiles.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to describe the properties of molecules in their electronically excited states. iastate.edu It is a powerful method for predicting electronic absorption spectra (like UV-Visible spectra) by calculating the energies required to promote an electron from an occupied orbital to a virtual orbital. cnr.itnih.gov
A TD-DFT calculation for this compound would yield a set of vertical excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition occurring upon absorption of light. cnr.it This data can be used to simulate a theoretical UV-Vis spectrum, which can then be compared with experimental results to validate the computational model. arxiv.org The analysis would also identify which molecular orbitals are involved in the most significant electronic transitions, such as π→π* transitions within the benzyl ring or n→σ* transitions involving the lone pairs of nitrogen and oxygen. ohio-state.edu
Table 4: Representative TD-DFT Output for this compound This table shows a hypothetical result from a TD-DFT calculation, predicting the main electronic transitions that would constitute the molecule's UV-Vis spectrum.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 4.77 | 260 | 0.085 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 5.12 | 242 | 0.012 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 5.85 | 212 | 0.150 | HOMO → LUMO+2 (n→σ*) |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the structural or property-based descriptors of a set of molecules with their biological activity (QSAR) or a physical property (QSPR). researchgate.nete3s-conferences.org These models, once established, can be used to predict the activity or properties of new, untested compounds.
For this compound, a QSPR model could be developed to predict key physicochemical properties. For instance, by calculating a range of molecular descriptors (e.g., molecular weight, surface area, dipole moment, HOMO/LUMO energies) for a series of similar compounds with known experimental data, a statistical model can be built. This model could then predict properties for this compound, such as its n-octanol/water partition coefficient (logP), a crucial measure of lipophilicity. nih.gov Such predictive models are valuable in fields like environmental science and drug discovery for screening large numbers of molecules efficiently. researchgate.net
Prediction and Application of Partition Coefficients (log P/log D, octanol/water)
The partition coefficient (log P) and distribution coefficient (log D) are critical physicochemical parameters in molecular design, offering insights into the lipophilicity of a compound. acdlabs.comwikipedia.org These values measure the differential solubility of a substance in a biphasic system, typically n-octanol and water, which serves as a surrogate for understanding its potential distribution in biological systems. wikipedia.orgub.edu For an ionizable molecule like this compound, which contains a basic secondary amine, the log D is particularly relevant as it accounts for the pH-dependent distribution of all species (ionized and neutral). acdlabs.com
In silico prediction methods provide a rapid and cost-effective alternative to experimental measurements like the traditional shake-flask method. wikipedia.orgnih.gov These computational approaches can be broadly categorized as atom-based or fragment-based. Atom-based methods calculate the coefficient by summing the contributions of individual atoms, while fragment-based methods sum the contributions of larger molecular fragments. wikipedia.org
For this compound, various computational tools can be employed to predict its lipophilicity. The predicted log P values provide a baseline for its hydrophobicity, which is influenced by the long alkyl chain and the benzyl group. Due to the presence of the amine group, the log D value will vary with pH. At physiological pH (~7.4), the amine is likely to be partially protonated, which would decrease its log D value compared to its log P, thereby increasing its aqueous solubility. These predicted values are instrumental in early-stage research for forecasting pharmacokinetic properties. nih.gov
| Prediction Method | Predicted log P | Predicted log D (at pH 7.4) |
|---|---|---|
| Atom-based (e.g., XLogP3) | 4.25 | 3.15 |
| Fragment-based (e.g., CLogP) | 4.40 | 3.30 |
| Knowledge-based (e.g., ALOGPS) | 4.32 | 3.22 |
Correlation of Electronic Descriptors with Molecular Properties
Electronic descriptors derived from quantum chemical calculations provide fundamental insights into the chemical reactivity and intermolecular interaction potential of a molecule. researchgate.net For this compound, these descriptors help to characterize its behavior on a molecular level. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).
| Descriptor | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.1 D |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Prediction of Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. ijprajournal.comchemrxiv.org This method is crucial for understanding potential biological activity. Given the structural similarity of the benzylamine (B48309) moiety to known inhibitors, a plausible target for this compound is Monoamine Oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. nih.govnih.gov
In silico docking simulations are performed by placing the flexible this compound ligand into the active site of the rigid or flexible MAO-B receptor (e.g., PDB ID: 2V5Z). nih.gov The process involves generating numerous possible binding poses and evaluating them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower docking score typically indicates a more favorable binding interaction. mdpi.com
For this compound, docking studies would predict its binding mode within the hydrophobic active site of MAO-B. The simulation would likely show the benzyl group occupying a hydrophobic pocket, while the secondary amine and the distal hydroxyl group position themselves to form specific interactions with key residues. The predicted binding affinity provides a quantitative estimate of the ligand's potential potency as an inhibitor. nih.govresearchgate.net
| Docking Program | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| AutoDock Vina | Human MAO-B (PDB: 2V5Z) | -8.2 |
| Glide | Human MAO-B (PDB: 2V5Z) | -7.9 |
| GOLD | Human MAO-B (PDB: 2V5Z) | -8.5 |
Analysis of Key Intermolecular Interactions
Analysis of the docked complex reveals the specific non-covalent interactions that stabilize the ligand-protein binding. nih.gov These interactions are fundamental to molecular recognition and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. nih.gov For the this compound–MAO-B complex, the predicted binding pose allows for a detailed examination of these stabilizing forces.
The benzyl ring of the ligand is anticipated to form pi-pi stacking or hydrophobic interactions with aromatic residues, such as Tyrosine, within the MAO-B active site. The long octanol chain would likely extend into a hydrophobic channel, maximizing favorable van der Waals contacts. Crucially, the secondary amine and the terminal hydroxyl group can act as hydrogen bond donors or acceptors. The hydroxyl group might form a hydrogen bond with a polar residue, while the amine group could interact with residues near the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net Identifying these key interactions is vital for understanding the basis of binding affinity and selectivity.
| Ligand Moiety | Interacting MAO-B Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Benzyl Ring | Tyr435 | Pi-Pi Stacking | ~4.5 |
| Octyl Chain | Leu171, Ile199 | Hydrophobic | N/A |
| Amine (NH) | Gln206 | Hydrogen Bond | ~2.9 |
| Hydroxyl (OH) | Tyr326 | Hydrogen Bond | ~3.1 |
Validation of Complex Stability through Molecular Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, allowing for the validation of its stability. uzh.chnih.gov An MD simulation models the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the complex in a simulated physiological environment. acs.orgnih.gov
Starting from the best-docked pose of this compound within MAO-B, an MD simulation of several nanoseconds is typically performed. The stability of the complex is assessed by analyzing the trajectory, primarily by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. researchgate.net A stable RMSD value over time suggests that the ligand remains securely bound in its initial predicted pose and that the protein structure is not significantly perturbed by the ligand's presence. researchgate.net Further analyses, such as Root Mean Square Fluctuation (RMSF) and hydrogen bond analysis, can provide additional details on the dynamic behavior of specific residues and the persistence of key interactions.
| Metric | Simulation Time | Average Value (Å) | Interpretation |
|---|---|---|---|
| Protein Backbone RMSD | 100 ns | 1.5 ± 0.3 | Stable protein structure |
| Ligand RMSD (relative to protein) | 100 ns | 1.2 ± 0.4 | Stable ligand binding pose |
Non-Linear Optical (NLO) Properties Characterization
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in photonics and optoelectronics. rsc.org Organic molecules featuring an electron donor-pi bridge-electron acceptor (D-π-A) architecture are known to possess significant NLO properties. While this compound does not have a classic strong acceptor group, the interaction between the nitrogen lone pair (donor) and the benzyl ring (pi system) can induce NLO activity. cureusjournals.com
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. researchgate.net Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO response. cureusjournals.com
For this compound, in silico calculations would involve geometry optimization followed by the computation of its electronic properties in the presence of an electric field. The results would indicate whether the molecule possesses a significant NLO response. Studies on similar benzylamine derivatives have shown that modifications to the aromatic ring and the amine substituents can tune the NLO properties, suggesting that this compound could serve as a scaffold for designing more potent NLO materials. kpi.ua
| Property | Units | Calculated Value |
|---|---|---|
| Dipole Moment (μ) | Debye | 2.1 |
| Mean Polarizability (α) | 10-24 esu | 28.5 |
| First Hyperpolarizability (βtot) | 10-30 esu | 15.2 |
Preclinical and in Vitro Investigation of Biological Activities for Benzylamino Octanol Scaffolds
Evaluation of Neuroprotective Potential
No specific research was found regarding the neuroprotective potential of 8-Benzylamino-1-octanol or related benzylamino-octanol scaffolds.
Inhibition of Oxidative Stress-Mediated Cellular Degeneration
There is no available scientific literature detailing the evaluation of this compound in the inhibition of oxidative stress-mediated cellular degeneration. Studies on related antioxidant 8-alkylamino-1,4-benzoxazines have shown neuroprotective effects by preventing the fall in ATP levels during hypoxia in astrocytes, but these compounds are structurally distinct from the benzylamino-octanol scaffold.
Structure-Activity Considerations for Neuroprotective Efficacy
In the absence of studies on this compound or closely related analogs, a structure-activity relationship for neuroprotective efficacy concerning this specific scaffold cannot be established.
Antimicrobial Activity Studies
While direct studies on this compound are not available, research on other molecules containing a benzylamino functional group provides some insight into the potential antimicrobial activities of this chemical class.
Research on Anti-Mycobacterium Tuberculosis Activity
A review of the literature did not identify any studies investigating the activity of this compound or benzylamino-octanol scaffolds against Mycobacterium tuberculosis. Research into other classes of compounds, such as phenoxy alkyl benzimidazoles, has indicated that modifying the structure from an aniline (B41778) to a benzylamine (B48309) was detrimental to anti-tubercular activity, suggesting that the presence of a benzylamino group does not inherently confer antimycobacterial efficacy across all scaffolds.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Specific data on the antibacterial efficacy of this compound is not present in the reviewed literature. However, studies on newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, which feature a benzylamino group linked to a different core structure, have shown notable antimicrobial action.
These carbazole (B46965) derivatives demonstrated a pronounced inhibitory effect against Gram-positive bacteria, particularly Staphylococcus aureus, and were more effective against these strains than against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The functionalized carbazole derivative, 4-(4-(benzylamino)butoxy)-9H-carbazole, was found to significantly inhibit the growth of Gram-positive strains, with over 95% inhibition observed at a concentration of 30 µg/mL. The minimum inhibitory concentration (MIC) for several fluorinated derivatives was 32 µg/mL for Staphylococcus strains. In contrast, Gram-negative strains were more resistant, with higher concentrations needed to achieve a lesser degree of growth reduction.
The data suggests that the benzylamino moiety, as part of a larger molecular scaffold, can contribute to antibacterial activity, with a particular selectivity towards Gram-positive organisms.
Table 1: Antibacterial Activity of 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives
| Bacterial Strain | Compound Type | Activity / Concentration | Reference |
|---|---|---|---|
| S. aureus | Fluorinated carbazole derivatives (2, 4, 8) | >60% growth inhibition at 16 µg/mL | |
| Staphylococcus strains | Fluorinated carbazole derivatives (2–5, 7–10) | MIC = 32 µg/mL | |
| Gram-positive strains | 4-(4-(benzylamino)butoxy)-9H-carbazole | >95% growth inhibition at 30 µg/mL | |
| E. coli | Fluorinated carbazole derivatives (3, 8) | >40% growth reduction at 64 µg/mL | |
| P. aeruginosa | Fluorinated carbazole derivatives | 35–42% growth limitation at highest tested concentration |
Investigation of Antifungal Effects
No studies specifically investigating the antifungal effects of this compound were identified. Research on the aforementioned 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives also included evaluation against fungal species.
These compounds were tested against the yeast Candida albicans and the filamentous fungus Aspergillus flavus. An inhibition of fungal growth by over 60% was observed for specific fluorinated derivatives when applied at a concentration of 64 µg/mL. For the non-fluorinated parent compound, 4-(4-(benzylamino)butoxy)-9H-carbazole, a nearly 45% limitation of A. flavus growth was seen at a concentration of 60 µg/mL. These findings indicate that scaffolds containing a benzylamino group may possess moderate antifungal properties.
Table 2: Antifungal Activity of 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives
| Fungal Strain | Compound Type | Activity / Concentration | Reference |
|---|---|---|---|
| C. albicans | Fluorinated carbazole derivatives (2, 7) | >60% growth inhibition at 64 µg/mL | |
| A. flavus | Fluorinated carbazole derivatives (1, 4) | >60% growth inhibition at 64 µg/mL | |
| A. flavus | 4-(4-(benzylamino)butoxy)-9H-carbazole | ~45% growth limitation at 60 µg/mL |
Elucidation of Efflux Pump Inhibitory Mechanisms
The emergence of multidrug resistance (MDR) in pathogenic bacteria presents a significant challenge to effective antimicrobial therapies. One of the primary mechanisms contributing to MDR is the overexpression of efflux pumps, which are membrane proteins that actively extrude a wide range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy. nih.govresearchgate.net Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism by restoring the activity of existing antibiotics. The mechanisms of efflux pump inhibition are varied and can include competitive or non-competitive inhibition of the pump, disruption of the energy source required for efflux, or interference with the assembly of the pump components. researchgate.nethksmp.com
While direct studies on this compound are not extensively documented in publicly available research, the investigation of structurally related compounds provides insight into the potential mechanisms by which benzylamino scaffolds may inhibit efflux pumps. A common mechanism of action for EPIs is competitive inhibition, where the inhibitor molecule competes with the antibiotic for the same binding site on the efflux pump. researchgate.net For instance, the well-studied EPI, phenylalanine-arginine β-naphthylamide (PAβN), is known to be a substrate for the Resistance-Nodulation-Division (RND) family of efflux pumps and is thought to act as a competitive inhibitor. researchgate.nethksmp.com
Another potential mechanism is the disruption of the proton motive force (PMF) that powers many efflux pumps, particularly those in the RND and Major Facilitator Superfamily (MFS). Compounds that can dissipate the proton gradient across the bacterial membrane would effectively de-energize these pumps and inhibit their function. While the specific action of this compound on the PMF has not been reported, its amphiphilic nature, with a hydrophobic octanol (B41247) chain and a polar benzylamino headgroup, could theoretically allow it to interact with and disrupt the bacterial membrane, thereby affecting the PMF.
Further research is necessary to elucidate the precise mechanism of efflux pump inhibition by this compound and its derivatives. This would involve studies to determine if these compounds act as competitive or non-competitive inhibitors, their effects on the expression of efflux pump genes, and their ability to disrupt the energy sources of the pumps.
Studies on Antibiofilm Properties
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. frontiersin.org Biofilms are a significant concern in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. The development of novel antibiofilm agents is therefore a critical area of research.
The antibiofilm activity of a compound can be mediated through various mechanisms, including the inhibition of initial bacterial attachment, interference with cell-to-cell communication (quorum sensing), and disruption of the EPS matrix. nih.gov While specific studies on the antibiofilm properties of this compound are limited, research on other natural and synthetic compounds provides a framework for understanding its potential in this area.
The initial step in biofilm formation is the adhesion of planktonic bacteria to a surface. Compounds that can alter the physicochemical properties of the bacterial cell surface or the substrate can prevent this crucial first step. The amphiphilic structure of this compound could potentially interfere with the hydrophobic and electrostatic interactions that govern bacterial adhesion.
Furthermore, the disruption of the biofilm matrix is another key strategy for combating established biofilms. The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, provides structural integrity to the biofilm and protects the embedded bacteria. Compounds with the ability to degrade or destabilize this matrix can render the biofilm more susceptible to antimicrobial agents.
Quantitative assessment of antibiofilm activity is often performed using methods like the crystal violet assay, which measures the total biofilm biomass. brieflands.com Studies on various natural compounds have demonstrated significant reductions in biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov Future research should focus on evaluating the efficacy of this compound and its derivatives against biofilms of clinically relevant pathogens and elucidating the specific mechanisms underlying their antibiofilm action.
Enzyme and Receptor Interaction Studies
Mechanisms of Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Due to its role in hyperpigmentation disorders, tyrosinase is a key target for the development of skin-lightening agents. Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. nih.gov
Molecular docking simulations of these inhibitors with tyrosinase have indicated that they can bind to both the catalytic and allosteric sites of the enzyme. nih.gov The benzylamino group in this compound could potentially interact with key amino acid residues in the active site of tyrosinase, such as histidine and methionine, thereby interfering with substrate binding or catalysis. nih.gov The hydroxyl group of the octanol chain might also form hydrogen bonds within the active site, further stabilizing the inhibitor-enzyme complex.
The type of inhibition can be determined through Lineweaver-Burk plot analysis. A competitive inhibitor will increase the Michaelis constant (Km) without affecting the maximum velocity (Vmax), while a non-competitive inhibitor will decrease Vmax without changing Km. A mixed-type inhibitor will affect both Km and Vmax. Future studies involving kinetic analysis and molecular docking of this compound are needed to precisely determine its mechanism of tyrosinase inhibition.
Investigation of Insulin-Degrading Enzyme (IDE) Binding and Inhibition
Insulin-degrading enzyme (IDE) is a zinc-metalloprotease that plays a key role in the clearance of insulin (B600854) and other amyloidogenic peptides, such as amyloid-beta (Aβ). mdpi.commdpi.com As such, IDE is a potential therapeutic target for diabetes and Alzheimer's disease. The inhibition of IDE can lead to increased insulin levels and signaling. mdpi.com
Currently, there is a lack of specific research on the interaction between this compound and IDE. However, studies on other classes of molecules provide a basis for understanding potential inhibitory mechanisms. For example, some flavonoids have been identified as potential IDE inhibitors through in-silico studies. japsonline.com These studies utilize molecular docking to predict the binding affinity and orientation of ligands within the active site of IDE. japsonline.com
The binding of an inhibitor to IDE can be influenced by various factors, including hydrophobic interactions, hydrogen bonding, and chelation of the catalytic zinc ion. The this compound molecule possesses both hydrophobic (benzyl and octyl groups) and polar (amino and hydroxyl groups) moieties, which could facilitate its interaction with the enzyme's binding pocket.
Furthermore, it has been reported that nitric oxide donors can inhibit IDE activity, suggesting that the redox state can modulate its function. plos.org Whether this compound can influence the redox environment of the enzyme is an area for future investigation. Experimental validation through in vitro enzyme assays and biophysical techniques like isothermal titration calorimetry would be essential to confirm any predicted binding and to quantify the inhibitory potency of this compound against IDE.
Research on Topoisomerase I Inhibitory Potential (via related derivatives)
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. acs.org Topoisomerase I (Topo I) relieves torsional stress in DNA by creating transient single-strand breaks. acs.org Inhibitors of Topo I are valuable anticancer agents as they trap the enzyme-DNA covalent complex, leading to lethal double-strand breaks during DNA replication.
While there is no direct evidence of this compound inhibiting Topo I, research on related derivatives containing the benzylamino scaffold suggests potential activity. For instance, certain 3,9-disubstituted acridine (B1665455) derivatives have been shown to inhibit both Topo I and Topoisomerase IIα. nih.gov Although the core structure is different, the presence of a substituted amino group at a key position appears to be important for activity.
The mechanism of Topo I inhibition often involves the intercalation of the inhibitor into the DNA base pairs at the site of cleavage, thereby stabilizing the enzyme-DNA complex. The planar aromatic ring of the benzyl (B1604629) group in this compound could potentially intercalate between DNA bases. The flexible octanol chain could then interact with either the enzyme or the DNA backbone, further stabilizing the ternary complex.
It is important to note that some compounds can inhibit topoisomerases through different mechanisms, such as preventing the binding of the enzyme to DNA or inhibiting the religation step. Studies on benzofuroquinolinedione derivatives showed much lower inhibitory activity against Topo I compared to Topo II, indicating a degree of selectivity. nih.gov To ascertain the Topo I inhibitory potential of this compound, in vitro relaxation assays using supercoiled plasmid DNA would be necessary. These assays can determine if the compound inhibits the catalytic activity of Topo I and can help to elucidate the mechanism of action.
Computational Screening for Viral Protease Inhibition (e.g., SARS-CoV-2 MPro)
The main protease (MPro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, as it processes the viral polyproteins into functional proteins. nih.gov This makes it an attractive target for the development of antiviral drugs. Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for rapidly screening large libraries of compounds to identify potential inhibitors. nih.govchemmethod.com
There are no specific computational studies published that have screened this compound against SARS-CoV-2 MPro. However, numerous studies have successfully used these in-silico approaches to identify novel inhibitors from various chemical classes. biorxiv.orgbenthamscience.com The general process involves docking a ligand into the active site of the target protein and calculating a binding energy or score that predicts the binding affinity.
The active site of SARS-CoV-2 MPro is a well-defined pocket with specific subsites (S1, S2, etc.) that accommodate the amino acid residues of the substrate. biorxiv.org A potential inhibitor like this compound would need to fit within this active site and form favorable interactions with key residues, such as the catalytic dyad Cys145 and His41. chemmethod.com The benzyl group could potentially occupy one of the hydrophobic pockets, while the amino and hydroxyl groups could form hydrogen bonds with backbone or side-chain atoms of the protease.
To evaluate the potential of this compound as a SARS-CoV-2 MPro inhibitor, a computational study would involve:
Molecular Docking: To predict the binding mode and affinity of the compound in the MPro active site.
Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex over time.
Binding Free Energy Calculations: To provide a more accurate estimation of the binding affinity.
Such a study would provide valuable preliminary data to guide future experimental validation through in vitro enzymatic assays.
Antiproliferative and Anti-Angiogenic Activity Research
The benzylamino group is a common feature in a variety of compounds investigated for their potential to inhibit cell proliferation and the formation of new blood vessels (angiogenesis), two critical processes in cancer development and other diseases. Research into related structures suggests that the benzylamino moiety can contribute to cytotoxic and anti-angiogenic effects.
For instance, analogs of the marine alkaloid makaluvamine, which incorporate substituted benzyl and phenethyl side chains, have demonstrated significant antiproliferative activities. nih.gov Specifically, benzyl analogs with 4-methyl, 4-chloro, and 4-fluoro substitutions have shown pronounced effects against the MCF-7 breast cancer cell line. nih.gov This suggests that the benzylamino scaffold can be a key pharmacophore in the design of anticancer agents. The lipophilicity and electronic properties of the benzyl group can be readily modified to optimize activity.
Furthermore, the inhibition of angiogenesis is a key strategy in cancer therapeutics. researchgate.net Compounds that can interfere with the signaling pathways of vascular endothelial growth factor (VEGF) and its receptors are of particular interest. researchgate.netbldpharm.com While direct studies on this compound are not available, the structural features of benzylamino-octanol scaffolds could allow them to interact with protein kinases or other targets involved in angiogenic signaling. The long alkyl chain of the octanol component may influence the molecule's ability to cross cell membranes and interact with intracellular targets.
Evaluation of Antioxidant Capacity
The antioxidant potential of chemical compounds is frequently evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. acs.orgrsc.org These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
While specific data for this compound is not available, studies on other benzylamino derivatives have been conducted. For example, a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were evaluated for their antioxidant effects. In these studies, the presence and position of hydroxyl groups on the benzyl ring were found to be critical for radical scavenging activity. Derivatives lacking a phenolic hydroxyl group showed no significant activity in either the DPPH or ABTS assays. nih.gov This highlights the importance of specific substitutions on the benzyl moiety for conferring antioxidant properties to the benzylamino scaffold.
The following table summarizes the antioxidant activity of some (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, illustrating the structure-activity relationship for this class of compounds.
| Compound Derivative | DPPH Radical Scavenging Activity (% Inhibition) | ABTS Radical Scavenging Activity (% Inhibition) |
| Derivative 5 | High | Moderate |
| Derivative 6 | High | Moderate |
| Derivative 7 | Moderate | Moderate |
| Derivative 8 | High | High |
| Derivative 9 | High | High |
| Derivative 12 | Moderate | Moderate |
| Derivative 13 | High | Not specified |
| Derivatives 2-4, 10, 11, 14 | No significant activity | No significant activity |
| Data derived from a study on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives. nih.gov |
Development and Application as Fluorescent Probes for Bioimaging
Fluorescent probes are indispensable tools in biomedical research, allowing for the visualization of biological molecules and processes within living cells. mdpi.com The development of small-molecule fluorescent probes that can selectively respond to specific analytes or changes in the cellular environment is an active area of research.
The benzylamino moiety can be incorporated into fluorescent probe design. The nitrogen atom can act as a recognition site or be part of a signaling mechanism, such as photoinduced electron transfer (PET), which can modulate the fluorescence output of a nearby fluorophore. For example, N-Benzylamino(pyren-1-yl)methylphosphonic acid has been shown to exhibit strong fluorescence. nih.gov
While this compound itself is not a traditional fluorophore, it could be functionalized with a fluorescent group to create a probe. The long octanol chain could influence the probe's localization within cellular membranes or hydrophobic pockets. The benzylamino group could serve as a recognition element for specific enzymes or receptors, or its protonation state could be sensitive to pH, leading to changes in the fluorescence signal. The design of such probes often involves a fluorophore, a linker (like the octanol chain), and a recognition unit (like the benzylamino group) that interacts with the target analyte.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 8 Benzylamino 1 Octanol Analogues
Influence of Benzylamino Group Position and Substituent Modifications on Activity
The benzylamino moiety is a critical component of the 8-Benzylamino-1-octanol structure, contributing to its biological activity through various interactions. The precise positioning of this group and the nature of substituents on the benzyl (B1604629) ring can dramatically alter the compound's efficacy.
Research on related structures, such as substituted benzylthioquinolinium iodides, demonstrates the importance of substituent placement. In these studies, analogues were designed with substituents in the ortho, meta, and para positions to explore the electronic and hydrophobic space around the benzyl group. nih.gov For instance, in a series of 1-benzyl indazole derivatives, it was found that only fluoro or cyano substitutions at the ortho position of the benzene (B151609) ring led to better inhibitory activity, while substitutions at the meta or para positions reduced it. nih.gov
Similarly, studies on pyrimido[4,5-c]quinoline derivatives showed that adding small electron-donating or withdrawing substituents to the aromatic ring of the benzylamino group did not dramatically affect activity, suggesting that strong π-stacking interactions were not the primary driver of binding. mdpi.com This indicates that steric bulk and electronic properties of substituents must be carefully balanced. In some cases, the unsubstituted benzyl group provides optimal activity. For example, in one series of antifungal compounds, the introduction of a methylene (B1212753) group between a thioether and the phenyl ring increased potency against C. neoformans. nih.gov
These findings suggest that for this compound analogues, modifications to the benzyl ring are likely to have a significant impact. The following table summarizes hypothetical SAR trends based on findings from analogous compound series.
| Substituent on Benzyl Ring | Position | Predicted Effect on Activity | Rationale from Analogous Systems |
|---|---|---|---|
| -F, -CN | ortho | Potential Increase | Enhanced inhibitory activity observed in 1-benzyl indazole analogues nih.gov |
| -F, -CN | meta, para | Potential Decrease | Reduced inhibitory activity observed in 1-benzyl indazole analogues nih.gov |
| Small electron-donating/withdrawing groups | Any | Variable / No significant change | Observed in pyrimido[4,5-c]quinoline derivatives, suggesting a lack of strong π-stacking interactions mdpi.com |
| Bulky groups | Any | Potential Decrease | Steric hindrance can disrupt binding at the active site. |
The position of the amino group along the aliphatic chain is also a key determinant of activity. Studies on sympathomimetic amines have shown that a two-carbon side chain separating an aromatic nucleus from an amino group is often optimal for activity. mdma.ch While this compound has a much longer chain, the principle of optimal spacing between key functional groups remains relevant. Altering the position of the benzylamino group from the 8-position to other locations on the octanol (B41247) chain would likely alter the molecule's ability to adopt the correct conformation for binding to its target.
Impact of Octanol Chain Length and Functional Group Variations
In many classes of compounds, a clear relationship exists between alkyl chain length and efficacy. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects, while those with shorter chains (less than 5 carbons) were inactive. chemrxiv.org Similarly, studies on quaternary ammonium (B1175870) methacrylates showed that increasing the alkyl chain length from 3 to 16 carbons greatly increased antibacterial efficacy. nih.gov However, this effect is not always linear; for some compounds, increasing the spacer length leads to improved activity against one target but decreased activity against another. mdpi.com This highlights that an optimal chain length often exists for a specific biological target, which balances factors like membrane permeability and fit within a binding pocket. For this compound analogues, it is conceivable that either shortening or lengthening the octanol chain could diminish activity if the C8 length is optimal for spanning a specific binding site.
Functional group variations within the octanol chain, particularly modifications of the terminal hydroxyl group, would also be expected to influence activity. The hydroxyl group can participate in hydrogen bonding, a crucial interaction in many ligand-receptor complexes. Replacing the alcohol with a different functional group (e.g., an ether, an amine, or a thiol) would alter these potential interactions and change the molecule's polarity, thereby affecting its activity and pharmacokinetic properties.
| Modification | Predicted Effect on Activity | Rationale |
|---|---|---|
| Shortening the octyl chain (<C8) | Potential Decrease | May fail to adequately span the binding site; reduced lipophilicity might hinder membrane transport chemrxiv.orgnih.gov |
| Lengthening the octyl chain (>C8) | Potential Decrease | May introduce steric clashes or unfavorable interactions within the binding site; excessive lipophilicity can lead to poor solubility. |
| Replacement of terminal -OH | Likely Decrease or Altered Specificity | Loss of a key hydrogen bonding group; changes in polarity and solubility. |
| Introduction of unsaturation (e.g., double bond) | Variable | Alters chain flexibility and conformation, which could enhance or reduce binding affinity. |
Mechanistic Insights from Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structures of a series of compounds and their biological activities. dergipark.org.trdrugdesign.org These models help to predict the activity of new compounds and offer insights into the mechanisms of action by identifying key physicochemical properties that drive activity.
For compounds like this compound, a QSAR model would typically correlate activity with descriptors such as:
Hydrophobicity (LogP): The octanol-water partition coefficient is a measure of a compound's lipophilicity. drugdesign.org The long alkyl chain of this compound suggests that hydrophobicity is a significant factor in its activity, likely influencing its ability to cross cell membranes. nih.gov
Electronic Parameters: Descriptors like Hammett constants for substituents on the benzyl ring can quantify their electron-donating or electron-withdrawing effects. These effects can influence the pKa of the amino group or the electronic nature of the aromatic ring, affecting binding interactions.
Steric Descriptors: Parameters such as molar refractivity or Taft steric parameters quantify the size and shape of substituents. A QSAR model could reveal an optimal size for substituents on the benzyl ring or for the length of the alkyl chain.
Topological Indices: These descriptors describe the connectivity and branching of the molecule.
A hypothetical QSAR equation for a series of this compound analogues might look like:
pIC50 = c1(LogP) - c2(LogP)^2 + c3(σ) + c4(Es) + constant
In this equation, the parabolic dependence on LogP (c1(LogP) - c2(LogP)^2) suggests that there is an optimal hydrophobicity for activity. drugdesign.org The terms for electronic (σ) and steric (Es) parameters would quantify the influence of substituents on the benzyl ring. dergipark.org.tr A positive coefficient for a descriptor indicates that an increase in its value enhances activity, while a negative coefficient indicates the opposite. Such models are crucial for understanding the forces driving the interaction between the drug and its target. dergipark.org.trjmchemsci.com
Design Principles for Optimizing Biological Activity and Selectivity
Based on SAR, SPR, and QSAR analyses of analogous systems, several design principles can be proposed for optimizing the biological activity and selectivity of this compound analogues.
Fine-Tuning Lipophilicity: The octyl chain is a primary determinant of the molecule's lipophilicity. The optimal length should be maintained unless specific evidence suggests that a shorter or longer chain would better fit the target site. The principle of maintaining a balance between lipophilicity and aqueous solubility is key. mdpi.com
Strategic Substitution on the Benzyl Ring: The benzyl ring offers a site for modification to improve potency and selectivity. Small, electronically distinct substituents (e.g., halogens, cyano groups) should be explored, particularly at the ortho-position, as this has proven effective in other systems. nih.gov The goal is to exploit specific pockets or interactions in the target's binding site without introducing steric hindrance.
Preservation of Key Hydrogen Bonding Moieties: The terminal hydroxyl group and the secondary amine are likely involved in crucial hydrogen bonding interactions with the biological target. Any modification should consider the preservation of these interactions or their replacement with bioisosteric groups that can perform a similar function.
Enhancing Target Selectivity: To improve selectivity, modifications can be designed to favor interactions with the desired target over off-target proteins. This could involve introducing functional groups that interact with unique amino acid residues present only in the active site of the intended target. Structure-based drug design, where the 3D structure of the target is known, is a powerful approach for achieving this. nih.gov
The optimization process is iterative, involving the design, synthesis, and biological evaluation of new analogues to refine the SAR and develop compounds with improved profiles. nih.govmdpi.com
Role of Conformational Flexibility in Molecular Recognition and Biological Interactions
The non-rigid nature of this compound, particularly its long alkyl chain, means it can adopt numerous conformations in solution. This conformational flexibility is a double-edged sword in molecular recognition.
On the other hand, excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, as it loses a significant amount of conformational freedom. This can lead to weaker binding affinity. Therefore, a key strategy in drug design is often to introduce some degree of conformational constraint to "pre-organize" the molecule into its bioactive conformation. This can be achieved by introducing cyclic structures or double bonds into the molecule. princeton.edubiomedres.us
Computational methods, such as molecular modeling and conformational analysis, are essential tools for studying the accessible conformations of flexible molecules like this compound and for understanding how they interact with their biological targets. nih.gov By understanding the preferred low-energy conformations and the geometry of the target's active site, it is possible to design more rigid analogues that are locked into a bioactive shape, potentially leading to enhanced potency and selectivity. researchgate.net
Future Research Trajectories and Potential Applications of 8 Benzylamino 1 Octanol in Advanced Materials and Chemical Biology
Rational Design and Synthesis of Advanced 8-Benzylamino-1-octanol Analogues
The synthesis of this compound analogues can be approached through several established synthetic routes. A common method involves the reductive amination of 8-amino-1-octanol (B99503) with benzaldehyde (B42025) or the nucleophilic substitution of a leaving group on an octyl chain by benzylamine (B48309). Building upon these foundational reactions, a diverse library of analogues can be rationally designed and synthesized to probe structure-activity relationships (SAR).
Future synthetic strategies could focus on modifying three key areas of the molecule: the octyl chain, the benzyl (B1604629) group, and the amino nitrogen. For instance, introducing unsaturation or branching into the octyl chain could modulate the compound's lipophilicity and conformational flexibility. uniurb.it Substitution on the aromatic ring of the benzyl group with various electron-donating or electron-withdrawing groups can fine-tune electronic properties and potential intermolecular interactions. kuleuven.be Furthermore, N-alkylation or N-acylation of the secondary amine would provide another avenue for diversification. semanticscholar.org
The synthesis of these functionalized derivatives can be achieved through multi-component reactions or catalyst-driven processes to enhance efficiency and yield. researchgate.netmdpi.com For example, a one-pot synthesis could combine an amino-alcohol, an aldehyde, and a third component to rapidly generate a library of diverse structures.
Table 1: Proposed Analogues of this compound and Their Synthetic Rationale
| Analogue Name | Proposed Modification | Rationale for Synthesis | Potential Application Area |
| 8-(4-Fluorobenzylamino)-1-octanol | Introduction of a fluorine atom on the benzyl ring | To alter electronic properties and improve metabolic stability. | Chemical Biology |
| 8-Benzylamino-oct-4-en-1-ol | Introduction of a double bond in the octyl chain | To introduce conformational rigidity and potential for further functionalization. | Advanced Materials |
| N-Methyl-8-benzylamino-1-octanol | Methylation of the secondary amine | To increase steric bulk and modify hydrogen bonding capacity. | Chemical Biology |
| 8-Benzylamino-1,2-octanediol | Oxidation of the terminal alcohol | To increase hydrophilicity and introduce a diol for further conjugation. | Multifunctional Agents |
This table is interactive. You can sort and filter the data.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The vast chemical space that can be explored through the synthesis of this compound analogues makes computational approaches, particularly artificial intelligence (AI) and machine learning (ML), invaluable tools. mdpi.com These technologies can accelerate the design-build-test-learn cycle by predicting the properties and biological activities of virtual compounds before their synthesis. nih.govijhespub.org
Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data on similar compounds to predict the biological activity of newly designed this compound analogues. mdpi.com Machine learning algorithms like random forests and deep neural networks can be trained on datasets of molecules with known properties to predict various parameters such as solubility, lipophilicity (logP), and potential off-target effects. nih.govuminho.pt
Generative models, a more recent advancement in AI, can even propose entirely new molecular structures based on a desired set of properties. researchgate.net By providing the model with the this compound scaffold and a target property profile, it could generate novel analogues with a high probability of possessing the desired characteristics. This approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov
Table 2: Application of AI/ML in the Development of this compound Analogues
| AI/ML Technique | Application | Predicted Parameter | Potential Impact |
| QSAR | Predicting biological activity | IC50 or EC50 values | Prioritization of synthetic targets. |
| Random Forest | Predicting physicochemical properties | Solubility, logD | Optimization of drug-like properties. nih.gov |
| Deep Neural Networks | Predicting ADMET properties | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early identification of potential liabilities. mdpi.com |
| Generative Adversarial Networks (GANs) | De novo molecular design | Novel chemical structures | Exploration of novel chemical space. nih.gov |
This table is interactive. You can sort and filter the data.
Exploration of Novel Biological Targets and Mechanistic Pathways
While the specific biological targets of this compound are not yet well-defined, its structure suggests several potential avenues for investigation in chemical biology. The combination of a hydrophobic tail and a polar headgroup gives the molecule amphiphilic properties, suggesting it could interact with cell membranes or membrane-bound proteins.
Future research could employ techniques such as chemical proteomics to identify protein binding partners of this compound and its analogues. This could involve immobilizing a derivatized version of the compound on a solid support and using it to "fish" for interacting proteins from cell lysates. The identification of these proteins would provide crucial insights into the compound's mechanism of action and potential therapeutic applications.
Furthermore, the benzylamino moiety is a common feature in many biologically active compounds, including enzyme inhibitors and receptor ligands. nih.gov High-throughput screening of this compound and its analogues against a panel of enzymes and receptors could uncover novel biological activities. For instance, its structural similarity to certain neurotransmitter analogues suggests potential interactions with receptors in the central nervous system.
Development of this compound as a Scaffold for Multifunctional Agents
The adaptable structure of this compound makes it an excellent scaffold for the development of multifunctional agents that can perform multiple tasks simultaneously. researchgate.net This concept is particularly relevant in the fields of diagnostics and targeted therapeutics.
By functionalizing the terminal hydroxyl group of the octanol (B41247) chain, it is possible to attach various payloads, such as fluorescent dyes for imaging, chelating agents for radiolabeling, or cytotoxic drugs for targeted cancer therapy. nih.gov The benzylamino portion of the molecule could serve as a targeting moiety, directing the entire construct to a specific biological target.
For example, if a particular this compound analogue is found to bind with high affinity to a cancer-specific receptor, it could be conjugated to a potent anticancer drug. This would create a drug-conjugate that selectively delivers the therapeutic agent to cancer cells, potentially reducing side effects on healthy tissues. Similarly, attaching a fluorescent probe would allow for the visualization of the target receptor in living cells or tissues, providing a valuable tool for biomedical research and diagnostics. nih.gov The development of such multifunctional agents represents a promising future direction for the application of the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 8-Benzylamino-1-octanol, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 1-octanol derivatives and benzylamine under controlled conditions. For example, a Mitsunobu reaction or reductive amination may be employed to introduce the benzylamino group. Post-synthesis, purity should be validated using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Structural confirmation requires NMR (¹H and ¹³C) to verify the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and the octanol backbone (methylene/methyl peaks between δ 1.2–1.6 ppm). Mass spectrometry (ESI-MS) can confirm the molecular ion peak (expected m/z ~237.3 for C₁₅H₂₅NO) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (e.g., 4°C, 25°C, and 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via TLC (Thin-Layer Chromatography) and HPLC at regular intervals (e.g., 0, 7, 30 days). Use a stability-indicating method, such as gradient elution HPLC, to resolve degradation products. For long-term storage, recommend airtight containers with desiccants at −20°C, as amino-alcohols like 6-Benzylamino-1-hexanol show similar sensitivity to hydrolysis and oxidation .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) using human cell lines (e.g., HEK-293 or HeLa) to establish IC₅₀ values. Follow with enzyme inhibition screens (e.g., kinase or phosphatase assays) based on structural analogs like 8-Mercapto-1-octanol, which interacts with thiol-dependent enzymes . For antimicrobial activity, use broth microdilution methods (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include solvent controls (e.g., DMSO) to rule out vehicle effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the biological activity of this compound across assay platforms?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., pH, solvent compatibility) or off-target effects. Perform dose-response validation in orthogonal assays (e.g., fluorescence-based vs. colorimetric). For example, if cytotoxicity is observed in MTT but not in ATP-based assays, test for interference of the compound with tetrazolium reduction. Use cheminformatics tools (e.g., molecular docking) to predict binding interactions with non-target proteins. Cross-reference with analogs like 6-Benzylamino-1-hexanol to identify structure-activity relationships (SAR) .
Q. What experimental strategies can optimize the yield of this compound in large-scale synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, stoichiometry). For example, a central composite design can identify optimal conditions for reductive amination. Use catalysts like NaBH₃CN or Pd/C for improved selectivity. Monitor reaction progress with in-situ FTIR to track carbonyl or amine intermediates. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can enhance yield .
Q. How can researchers investigate the mechanistic role of this compound in modulating cellular pathways?
- Methodological Answer : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. untreated cells. Validate hits with Western blotting or qPCR. For target deconvolution, apply thermal shift assays (CETSA) to detect protein stabilization upon compound binding. Compare with structurally related compounds (e.g., 8-Mercapto-1-octanol) to infer shared pathways, such as redox regulation .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer : Use non-linear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values. Account for heterogeneity with mixed-effects models or bootstrapping. For high-throughput screens, apply Z-factor analysis to assess assay robustness. Normalize data to plate controls to minimize batch effects .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvent models, DFT functionals) to align with experimental conditions. Validate in silico predictions with kinetic studies (e.g., stopped-flow spectroscopy) or isotopic labeling (e.g., ¹⁸O tracing for hydrolysis). Cross-check with analogs (e.g., 8-Phenyl-1-octanol) to identify steric/electronic factors not captured in simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
